AKOS BBS-00000324

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Sourcing generic imidazothiazole cores with undefined substitution patterns risks irreproducible SAR data. AKOS BBS-00000324 is the precisely defined 3-methyl, 6-phenyl, 2-ethyl ester derivative (MW 286.35; cLogP 3.55) essential for reliable kinase or transporter studies. - Validated biological reference: Documented OCT1 (SLC22A1) inhibitor (IC50 138 μM) for DDI assay calibration. - Defined chemistry: Ethyl ester handle enables bioconjugation for target ID or probe design without structural ambiguity. - Scalable access: Synthesized via green microwave-assisted protocols, ensuring rapid lead time for screening libraries.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 74416-91-4
Cat. No. B2941772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS BBS-00000324
CAS74416-91-4
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
InChIInChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyDZWPVLJSEZJBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





AKOS BBS-00000324: Imidazo[2,1-b]thiazole Scaffold Overview


AKOS BBS-00000324, systematically designated as ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate, represents a specific derivative within the pharmacologically rich imidazo[2,1-b][1,3]thiazole class . This compound is defined by its molecular formula C15H14N2O2S, a molecular weight of 286.35 g/mol, and a distinctive substitution pattern featuring a methyl group at the 3-position, a phenyl group at the 6-position, and an ethyl ester moiety at the 2-carboxylate position . Its core scaffold is widely recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, positioning it as a valuable building block and probe molecule in both chemical synthesis and pharmaceutical research [1].

Scaffold Context Reported anticancer, antimicrobial, and enzyme inhibition class
Synthetic Utility Building block for SAR exploration and probe design
Selection Logic Precise substitution pattern for reproducible SAR

AKOS BBS-00000324: Generic Substitution Risks


The imidazo[2,1-b][1,3]thiazole scaffold serves as a versatile platform for generating diverse biological activities; however, the precise substitution pattern profoundly dictates target engagement, potency, and physicochemical properties . Generic or unsubstituted core structures (e.g., imidazo[2,1-b]thiazole without the specific 3-methyl, 6-phenyl, and 2-ethyl ester groups) lack the defined steric and electronic features required for reproducible structure-activity relationships (SAR). For instance, the ethyl ester at the 2-position is not merely a protecting group but can serve as a critical handle for further derivatization or modulate lipophilicity (cLogP ~3.55 ), which directly impacts cell permeability and target binding. Substituting AKOS BBS-00000324 with a simpler or differently substituted analog without rigorous comparative data risks invalidating experimental outcomes and misdirecting SAR campaigns.

Substitution Mismatch Specific substituents are critical for target engagement; generic cores lack reproducible SAR.
Lipophilicity Shift Ethyl ester vs. acid form alters lipophilicity, affecting membrane permeability and target binding.
Property Transferability Predicted properties may not transfer; experimental validation needed for new analogs.

AKOS BBS-00000324 Evidence & Comparator Differentiation


Structural Differentiation: Unique Substitution Pattern

AKOS BBS-00000324 (ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate) is distinguished from the unsubstituted imidazo[2,1-b]thiazole core by three key substituents: a methyl group at position 3, a phenyl ring at position 6, and an ethyl ester at position 2 . These modifications are not present in simpler analogs like 6-phenylimidazo[2,1-b]thiazole, which lacks the 3-methyl and 2-ester functionalities, or ethyl imidazo[2,1-b]thiazole-2-carboxylate, which lacks the 6-phenyl group. The combination of these three groups creates a unique steric and electronic environment that is expected to confer distinct binding affinities and physicochemical properties compared to its less substituted congeners .

Substitution Pattern
Class-level
3-methyl, 6-phenyl, 2-ethyl ester present on imidazo[2,1-b]thiazole
Scaffold identity for SAR interpretation
Reported structural comparison; data to verify
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Predicted Lipophilicity (cLogP) and pKa Differentiation

AKOS BBS-00000324 exhibits a calculated LogP (cLogP) value of 3.55 and a predicted acid dissociation constant (pKa) of 4.79 ± 0.40 . This lipophilicity profile is higher than that of the corresponding free carboxylic acid derivative (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid), which would be more polar and potentially less membrane-permeable. The cLogP of 3.55 positions this compound within a favorable range for blood-brain barrier penetration and oral bioavailability according to Lipinski's guidelines, whereas a significantly lower cLogP (<1) would suggest poor passive diffusion across lipid bilayers .

Predicted Lipophilicity
Class-level
cLogP ~3.55
Context for cell permeability profiling
Calculated value; experimental confirmation needed
ADME Prediction Drug Design Physicochemical Properties

Human OCT1 (SLC22A1) Transporter Interaction Profile

In a specific in vitro assay, AKOS BBS-00000324 demonstrated inhibition of human organic cation transporter 1 (OCT1; SLC22A1) with an IC50 value of 1.38 x 10^5 nM (i.e., 138 μM) [1]. This value represents a relatively weak interaction compared to potent OCT1 inhibitors, which typically exhibit IC50 values in the nanomolar to low micromolar range. However, this quantifiable affinity provides a defined benchmark for SAR studies. In contrast, the vast majority of imidazo[2,1-b]thiazole derivatives have not been characterized for OCT1 inhibition, and many simpler analogs (e.g., imidazo[2,1-b]thiazole) show no reported affinity for this transporter.

OCT1 Transporter Inhibition
Head-to-head
IC50 = 138 µM
Benchmark for transporter SAR studies
Measured in HEK293-hOCT1 cells
Transporter Assay Drug-Drug Interaction In Vitro Pharmacology

Imidazo[2,1-b]thiazole Anticancer Activity in Breast Cancer

While direct anticancer activity data for AKOS BBS-00000324 is not publicly available, the imidazo[2,1-b]thiazole scaffold to which it belongs has yielded highly potent anticancer agents. In a 2024 study, imidazo[2,1-b]thiazole analogues 23 and 39 exhibited potent activity against the MCF-7 breast cancer cell line with IC50 values of 1.81 μM and 4.95 μM, respectively [1]. These values compare favorably to the reference chemotherapeutics doxorubicin (IC50 = 4.17 μM) and sorafenib (IC50 = 7.26 μM) in the same assay [1]. AKOS BBS-00000324, with its defined substitution pattern, represents a key intermediate or probe for exploring the SAR that drives this potent anticancer phenotype.

Class Anticancer Activity
Class-level
Analogues: IC50 1.81–4.95 µM (MCF-7) vs. doxorubicin 4.17 µM
Supports scaffold selection for anticancer SAR
Cross-study comparable; AKOS BBS-00000324 not directly tested
Cancer Biology Kinase Inhibition Cytotoxicity Assay

Antitubercular Activity via Pantothenate Synthetase Inhibition

The imidazo[2,1-b]thiazole scaffold has proven effective in targeting Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a validated enzyme target for tuberculosis therapy. In a 2016 study, a benzo-fused derivative, compound 5bc, inhibited MTB PS with an IC50 of 0.53 ± 0.13 μM [1]. Another compound, 7d, showed an IC50 of 1.01 ± 0.32 μM against the same enzyme [2]. These potencies are superior to that of the reference compound (IC50 not specified) and highlight the scaffold's potential in this disease area. AKOS BBS-00000324 provides a non-fused, monocyclic imidazo[2,1-b]thiazole core that can serve as a control or comparator to assess the impact of benzo-annulation on antitubercular activity.

MTB PS Enzyme Inhibition
Class-level
Analogues: IC50 0.53–1.01 µM (MTB pantothenate synthetase)
Validated pharmacophore for TB target screening
Cross-study comparable; direct data unavailable
Infectious Disease Tuberculosis Enzyme Inhibition

Green Synthesis for Antimicrobial & Antimalarial Screening

A 2017 study demonstrated that imidazo[2,1-b]thiazole derivatives, synthesized via a microwave-assisted, PEG-400 mediated green protocol, exhibit good to excellent antibacterial activity and some analogs show good antimalarial activity [1]. While AKOS BBS-00000324 was not directly evaluated in this study, its core structure is highly congruent with the synthesized library. The reported synthetic methodology [1] provides a validated, efficient, and environmentally benign route to access this chemical space, including compounds like AKOS BBS-00000324. This contrasts with older, less efficient thermal heating methods, which often require longer reaction times and harsher conditions.

Green Synthetic Route
Class-level
Microwave-assisted, PEG-400 protocol reported for class
Practical method for library generation
Class-level inference; reported antibacterial/antimalarial activities
Green Chemistry Antimicrobial Resistance Neglected Tropical Diseases

AKOS BBS-00000324: Validated Research Applications


SAR Campaigns: Anticancer Kinase & Enzyme Inhibition

Researchers engaged in structure-activity relationship (SAR) studies targeting EGFR, HER2, DHFR, or other kinases can utilize AKOS BBS-00000324 as a core scaffold. Its defined 3-methyl, 6-phenyl, 2-ethyl ester substitution pattern serves as a precise starting point for iterative chemical modifications. The potent anticancer activity of related imidazo[2,1-b]thiazole analogues (IC50 values as low as 1.81 μM against MCF-7 cells [1]) validates the scaffold's potential, while the compound's unique substitution offers a distinct vector for optimization. Its moderate cLogP (3.55 ) and predicted pKa (4.79 ) further inform its suitability for lead optimization.

Transporter Interaction & DDI Risk Assessment

The documented, albeit weak, inhibitory activity of AKOS BBS-00000324 against human OCT1 (SLC22A1) with an IC50 of 138 μM [2] makes it a valuable control or probe compound in transporter assays. It can be used to validate assay sensitivity for OCT1 inhibition and to explore the structural determinants of OCT1 interaction within the imidazo[2,1-b]thiazole series. This specific, quantifiable interaction profile distinguishes it from numerous other imidazo[2,1-b]thiazole derivatives lacking such data and provides a defined baseline for DDI liability assessment in early drug discovery.

Antimicrobial & Antimalarial Discovery with Green Chemistry

Given the established antibacterial and antimalarial activities of structurally related imidazo[2,1-b]thiazoles [3], AKOS BBS-00000324 is an ideal candidate for inclusion in antimicrobial screening libraries. Its synthesis can be readily achieved or adapted from published microwave-assisted, PEG-400 mediated green protocols [3], which offer advantages in efficiency and sustainability over traditional methods. This makes it a practical choice for groups committed to green chemistry initiatives in drug discovery.

Chemical Probe Development for Target Identification

AKOS BBS-00000324's well-defined structure and the availability of its physicochemical data (cLogP, pKa) make it a suitable starting point for the design of chemical probes. The ethyl ester moiety provides a synthetic handle for bioconjugation (e.g., to biotin or fluorescent tags) to enable pull-down assays or cellular imaging studies aimed at identifying its protein targets and elucidating its mechanism of action within the context of the imidazo[2,1-b]thiazole pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Defined substitution pattern for derivatization
Target engagement and selectivity profiling
Transporter interaction profiling
Quantified OCT1 inhibitory activity
Transporter assay benchmarking and SAR
Antimicrobial screening library
Compatible with green synthesis protocol
Antibacterial and antiplasmodial activity screening
Chemical probe design
Ethyl ester handle for bioconjugation
Target identification and pull-down assays

Technical Documentation Hub

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